4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-30-3) is a synthetic 2-aryl-4-quinolone derivative featuring a carboxylic acid moiety at the 6-position rather than the more extensively studied 3- or 4-positions. This regioisomeric difference fundamentally distinguishes it from the clinically explored 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 90034-30-3
Cat. No. B11840801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid
CAS90034-30-3
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O
InChIInChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)
InChIKeyBWLDEUQAGBIGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-30-3): Baseline Physicochemical and Structural Identity


4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-30-3) is a synthetic 2-aryl-4-quinolone derivative featuring a carboxylic acid moiety at the 6-position rather than the more extensively studied 3- or 4-positions. This regioisomeric difference fundamentally distinguishes it from the clinically explored 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold [1]. The compound possesses a molecular weight of 279.29 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 66.4 Ų, values that place it in a favorable drug-like property space distinct from both its 4-carboxylic acid regioisomers and simplified 6-carboxylic acid core analogs [2].

Why 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid Cannot Be Interchanged with Cinchophen-class Quinoline Carboxylic Acids


Within the quinoline carboxylic acid family, the position of the carboxyl group is not a minor structural nuance but a primary determinant of pharmacophoric geometry, target engagement, and ADME properties. The well-established 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold has been extensively optimized for targets such as HDACs, SIRT3, and STAT3, with its biological activity intimately tied to the 4-COOH motif [1]. Relocating the carboxyl group to the 6-position, as in the target compound, fundamentally alters hydrogen-bonding topology and electrostatic surface, rendering structure-activity relationships derived from 4-COOH analogs non-transferable. [2] Consequently, the target compound cannot serve as a generic substitute for cinchophen-class molecules in known pharmacological assays, nor can cinchophen-class SAR be extrapolated to design a 6-carboxylic acid series, necessitating compound-specific evaluation for any application.

Quantitative Differentiation of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid Against Closest Structural Analogs


Regioisomeric Carboxyl Position Drives a Shift in Topological Polar Surface Area (TPSA) from 50.19 Ų to 66.4 Ų Relative to Cinchophen

The target compound bearing a 6-carboxylic acid substituent exhibits a computed TPSA of 66.4 Ų, compared to 50.19 Ų for the 4-carboxylic acid regioisomer cinchophen (2-phenylquinoline-4-carboxylic acid) [1][2]. This positive shift of 16.2 Ų exceeds typical assay variability and places the target compound in a meaningfully higher polarity regime that directly influences passive membrane permeability and CNS penetration potential.

Medicinal Chemistry Drug Design Physicochemical Profiling

Para-Tolyl Substitution Reduces XLogP3 by 0.6 Units Compared to 2-(p-Tolyl)quinoline-4-carboxylic Acid, Indicating Regioisomer-Specific Lipophilicity Modulation

When the carboxyl group is shifted from position 4 to position 6 on the quinoline ring, the effect of the identical para-tolyl substituent on lipophilicity differs markedly. The target compound (6-COOH regioisomer) has a computed XLogP3 of 3.1, whereas its direct 4-COOH regioisomer, 2-(p-tolyl)quinoline-4-carboxylic acid, yields an XLogP3 of 3.7 [1][2]. This demonstrates that the positional isomerism of the carboxyl group modulates the lipophilic contribution of the 2-aryl substituent, contrary to the assumption that the substituent's effect is additive and position-independent.

Lipophilicity ADME Prediction Lead Optimization

6-Carboxylic Acid Scaffold Lacks the 3-Carboxylate Pharmacophore Essential for HIV-1 Integrase Strand Transfer Inhibition, Defining a Distinct Antiviral Mechanism Space

A series of 4-oxoquinoline derivatives, defined by the absence of a 3-carboxylate moiety, demonstrated potent anti-HIV-1 activity (EC50 < 0.1 µM) with high selectivity indices (CC50/EC50 > 2500) while showing no detectable integrase strand transfer inhibitor (INSTI) activity [1]. By contrast, the clinically used INSTI elvitegravir and related 3-carboxylate-bearing quinolone antibiotics require the 3-COOH motif for target engagement. The target compound, as a 6-carboxylic acid derivative lacking a 3-carboxylate, is structurally excluded from the INSTI pharmacophore and is positioned within the 4-oxoquinoline antiviral chemical space.

Antiviral Research HIV-1 Mechanism of Action

Hydrogen Bond Donor/Acceptor Count of 2/4 Distinguishes the Target from Cinchophen (1/3), Suggesting Altered Molecular Recognition

The target compound presents a hydrogen bond donor count of 2 (one from the quinolone NH and one from the carboxylic acid OH) and a hydrogen bond acceptor count of 4 (two from the 4-oxo group and two from the carboxylate oxygens). In contrast, cinchophen has a donor count of 1 and an acceptor count of 3 due to the absence of the quinolone NH [1][2]. This difference alters the compound's potential for specific protein-ligand interactions, particularly with residues requiring a dual hydrogen bond donor/acceptor pharmacophore.

Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Procurement-Relevant Application Scenarios for 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid


Antiviral Lead Discovery Targeting INSTI-Resistant or Latent HIV-1

Based on class-level evidence that 4-oxoquinolines lacking a 3-carboxylate motif retain potent anti-HIV-1 activity (EC50 < 0.1 µM) without detectable INSTI activity [1], the target compound is an appropriate procurement choice for screening libraries designed to identify novel antiretroviral agents that operate through post-integration mechanisms or reverse latency. Its structural exclusion from the diketo acid pharmacophore ensures orthogonality to existing INSTI-based therapies.

Peripherally Restricted Pharmacological Tool Compound for In Vitro Target Engagement Studies

With a TPSA of 66.4 Ų and an XLogP3 of 3.1 [1], the compound occupies a physicochemical space associated with reduced passive blood-brain barrier penetration relative to cinchophen (TPSA 50.19 Ų, XLogP3 3.6) [2]. This makes it a rational procurement choice when a peripherally restricted quinolone scaffold is required for in vitro mechanistic studies where CNS off-target effects are a concern.

Scaffold-Hopping Starting Point for HDAC or Kinase Inhibitor Programs Seeking 6-COOH Regioisomers

The extensively studied 2-phenylquinoline-4-carboxylic acid scaffold has yielded potent HDAC3-selective inhibitors such as D28 [2]. The 6-COOH regioisomer presented here offers a direct scaffold-hopping opportunity: it retains the quinolone core and 2-aryl substitution but repositions the critical carboxylate hydrogen-bonding anchor. Procuring this compound enables direct comparative assessment of regioisomeric binding modes against HDAC or kinase panels where 4-COOH SAR is already established.

Quote Request

Request a Quote for 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.